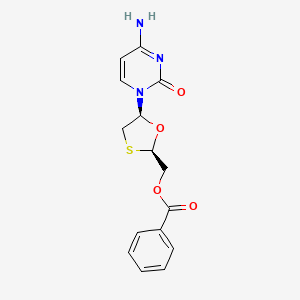
O-Benzoyllamivudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzoyllamivudine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiolane ring, a benzoate ester, and a pyrimidine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyllamivudine typically involves multiple steps, starting with the preparation of the oxathiolane ring. This can be achieved through a cyclization reaction involving a thiol and an epoxide under basic conditions. The pyrimidine derivative is then introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the oxathiolane ring. Finally, the benzoate ester is formed through an esterification reaction with benzoic acid and a suitable alcohol, such as methanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing continuous flow processes to streamline production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzoyllamivudine can undergo various chemical reactions, including:
Oxidation: The oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of O-Benzoyllamivudine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a viral enzyme, preventing the replication of the virus, or it could bind to a receptor involved in cell signaling pathways, altering cellular responses.
Comparación Con Compuestos Similares
O-Benzoyllamivudine can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl propionate: Similar structure but with a propionate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
These compounds share the oxathiolane and pyrimidine moieties but differ in the ester group, which can influence their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C15H15N3O4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C15H15N3O4S/c16-11-6-7-18(15(20)17-11)12-9-23-13(22-12)8-21-14(19)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2,(H2,16,17,20)/t12-,13+/m0/s1 |
Clave InChI |
SWOOIHFMFZUHOC-QWHCGFSZSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
SMILES canónico |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8590373.png)

![3-(2-Chloroethanesulfonyl)-N-[2-(ethenylsulfanyl)ethyl]propanamide](/img/structure/B8590385.png)




![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)

![2-Propenamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B8590426.png)
![3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B8590442.png)

